Sulfo-Cyanine7.5 carboxylic acid

Description

Contextual Background of Near-Infrared Fluorescent Dyes in Biomedical Research

The use of fluorescence in biomedical research has a long and storied history. However, traditional fluorescent dyes often operate within the visible light spectrum (400-700 nm), which presents limitations for in vivo applications. Biological tissues contain various endogenous molecules, such as hemoglobin and melanin, that absorb and scatter light in this range, leading to high background autofluorescence and limited tissue penetration. researchgate.nettocris.com

The development of near-infrared (NIR) fluorescent dyes, which absorb and emit light in the 650-900 nm (NIR-I) and 1000-1700 nm (NIR-II) spectral windows, has revolutionized biomedical imaging. researchgate.netnih.gov Light in the NIR region experiences significantly less absorption and scattering by biological tissues, allowing for deeper penetration and improved image clarity. researchgate.nettocris.comnih.govnih.gov This "biological window" minimizes photodamage to living organisms and enhances the signal-to-background ratio, making NIR dyes ideal for in vivo imaging studies. researchgate.nettocris.com The emergence of optical imaging as a powerful research tool is largely indebted to the development of these biocompatible dyes that fluoresce in the NIR region. nih.gov

Significance of Cyanine (B1664457) Dyes in Advanced Imaging and Sensing Methodologies

Within the diverse class of NIR fluorophores, cyanine dyes have become particularly prominent. tocris.comnih.gov These dyes are characterized by a polymethine chain connecting two nitrogen-containing heterocyclic moieties. nih.gov Their key advantages include high molar absorptivity, strong fluorescence emission, and good photostability. nih.gov The spectral properties of cyanine dyes can be readily tuned by modifying their chemical structure, allowing for the design of probes for specific applications. nd.edu

Cyanine dyes are integral to a wide array of advanced imaging and sensing techniques. Their ability to be conjugated to various biomolecules, such as proteins, antibodies, and nucleic acids, makes them powerful tools for targeted imaging and diagnostics. nd.eduaxispharm.com For instance, functionalized cyanine dyes can be designed to respond to specific biological analytes or environmental conditions, such as pH or the presence of reactive oxygen species, enabling the visualization of dynamic cellular processes. nih.govnih.govacs.org The development of cyanine-based probes has significantly advanced our ability to study complex biological systems in real-time and with high sensitivity. nd.edunih.gov

Overview of Sulfo-Cyanine7.5 Carboxylic Acid as a Versatile Research Tool

This compound is a water-soluble, near-infrared fluorescent dye that has gained widespread use in biomedical research. axispharm.comlabscoop.comlumiprobe.com Its structure is similar to that of Indocyanine Green (ICG), the only NIR fluorescent dye currently approved by the FDA for clinical use in humans. nih.govlabscoop.comlumiprobe.com However, Sulfo-Cyanine7.5 possesses a rigidized trimethylene bridge that enhances its fluorescence quantum yield compared to ICG. labscoop.comlumiprobe.comaxispharm.combroadpharm.com

The presence of sulfonate groups imparts high water solubility, a crucial property for biological applications. caltagmedsystems.co.uklunanano.ca Furthermore, the terminal carboxylic acid group provides a reactive handle for covalent attachment to a wide range of biomolecules through the formation of stable amide bonds with primary amine groups. broadpharm.comcaltagmedsystems.co.uk This versatility allows for the creation of targeted probes for various imaging modalities, including in vivo imaging, fluorescence microscopy, and flow cytometry. axispharm.com Its bright fluorescence, excellent photostability, and high water solubility make it a reliable and powerful tool for advanced research in imaging and molecular biology. axispharm.com

Key Properties of this compound:

| Property | Value | Reference |

| Excitation Maximum | 778 nm | labscoop.combroadpharm.comantibodies.comantibodies.com |

| Emission Maximum | 797 nm | labscoop.combroadpharm.comantibodies.comantibodies.com |

| Molar Extinction Coefficient | 222,000 M⁻¹cm⁻¹ | labscoop.combroadpharm.comantibodies.comantibodies.com |

| Fluorescence Quantum Yield | 0.21 | broadpharm.comlunanano.ca |

| Molecular Formula | C₄₅H₄₅K₃N₂O₁₄S₄ | labscoop.combroadpharm.comantibodies.com |

| Molecular Weight | 1083.41 Da | labscoop.comantibodies.com |

| Solubility | Good in water, DMF, and DMSO | labscoop.combroadpharm.comantibodies.comantibodies.com |

Scope and Objectives of the Academic Research Outline

This article aims to provide a comprehensive overview of this compound as a pivotal tool in modern biomedical research. The subsequent sections will delve into the detailed chemical properties, synthesis, and diverse applications of this compound. The objective is to present a scientifically rigorous and focused analysis, highlighting the research findings that underscore the compound's utility in advanced imaging and sensing methodologies. The discussion will be strictly confined to the outlined topics, providing a thorough and authoritative resource for researchers in the field.

Properties

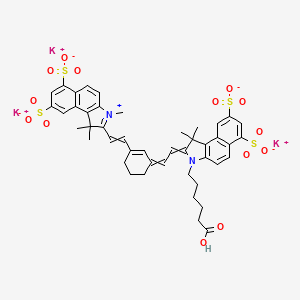

Molecular Formula |

C45H45K3N2O14S4 |

|---|---|

Molecular Weight |

1083.4 g/mol |

IUPAC Name |

tripotassium;3-(5-carboxypentyl)-1,1-dimethyl-2-[2-[3-[2-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole-6,8-disulfonate |

InChI |

InChI=1S/C45H48N2O14S4.3K/c1-44(2)39(46(5)35-17-15-31-33(42(35)44)23-29(62(50,51)52)25-37(31)64(56,57)58)19-13-27-10-9-11-28(22-27)14-20-40-45(3,4)43-34-24-30(63(53,54)55)26-38(65(59,60)61)32(34)16-18-36(43)47(40)21-8-6-7-12-41(48)49;;;/h13-20,22-26H,6-12,21H2,1-5H3,(H4-,48,49,50,51,52,53,54,55,56,57,58,59,60,61);;;/q;3*+1/p-3 |

InChI Key |

PXONAKGPEHLATG-UHFFFAOYSA-K |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)O)C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)CCC4)C.[K+].[K+].[K+] |

Origin of Product |

United States |

Synthetic Methodologies and Functionalization Strategies

Core Synthesis Approaches for Sulfo-Cyanine7.5 Carboxylic Acid

The synthesis of the Sulfo-Cyanine7.5 core structure is a multi-step process that relies on established principles of cyanine (B1664457) dye chemistry, adapted to incorporate specific structural elements that define its properties.

Indolenine Precursor Utilization in Closed-Chain Fluorophore Synthesis

The foundational chemistry for creating cyanine dyes, including Sulfo-Cyanine7.5, involves the condensation of two nitrogen-containing heterocyclic precursors. For this specific dye, substituted indolenine serves as the key precursor. A modular synthetic approach is often employed, where the indolenine derivative is prepared first. nih.gov This method allows for the introduction of various functional groups before the final dye assembly, which is advantageous over traditional methods that require high temperatures that could decompose sensitive functionalities. nih.gov

The synthesis typically involves a stepwise condensation reaction. The process begins with the formation of an indolium salt from the indolenine derivative. nih.gov This is followed by a reaction with a polymethine chain precursor, such as a malonaldehyde dianilide derivative, to form a hemicyanine. nih.gov The final step involves the reaction of the hemicyanine with a second equivalent of the indolium salt to form the symmetrical heptamethine cyanine core structure. nih.gov This core synthesis is characterized by the formation of the distinctive polymethine bridge that connects the two indolenine rings.

Strategic Sulfonation for Enhanced Aqueous Solubilization

A critical feature of Sulfo-Cyanine7.5 is its excellent water solubility, a property imparted by the presence of sulfonate (SO₃⁻) groups. axispharm.comnih.gov Enhanced water solubility is crucial for biological applications, as it prevents aggregation and non-specific binding in aqueous buffers and physiological environments. Aggregation is a common issue with heptamethine cyanine dyes that can lead to fluorescence quenching. nih.gov

Sulfonation is strategically achieved by using sulfonated starting materials. The synthesis begins with a precursor, such as a phenylhydrazine (B124118) derivative bearing sulfonic acid groups, which is then used to construct the indolenine ring. This ensures that the resulting fluorophore has the desired solubility characteristics. This approach is part of a generalizable strategy to create hydrophilic bioresponsive NIR fluorescent probes with superior physicochemical properties. nih.gov

Carboxylic Acid Functionalization for Bioconjugation Applications

The terminal carboxylic acid group on Sulfo-Cyanine7.5 is a key feature for its use in bioconjugation. broadpharm.com This functional group is not typically reactive on its own but can be chemically activated to readily form stable amide bonds with primary amine groups present on biomolecules like proteins, antibodies, and peptides. broadpharm.comthermofisher.com

Activation Chemistries for Amide Bond Formation

To couple this compound to a biomolecule, the carboxyl group must be converted into a more reactive intermediate. This is typically achieved through the use of specific activation reagents.

A common and highly effective strategy for activating carboxylic acids is to convert them into N-Hydroxysuccinimide (NHS) esters. lumiprobe.com This two-step approach first involves reacting the carboxylic acid with NHS in the presence of a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC), in a water-free solvent. thermofisher.com The resulting Sulfo-Cyanine7.5 NHS ester is a stable, amine-reactive product that can be purified, stored, and used for subsequent conjugation reactions. thermofisher.comlumiprobe.com

These NHS esters are highly reactive toward primary amino groups, forming a stable amide linkage and releasing NHS as a byproduct. antibodies.comaxispharm.com This method is widely used due to the stability of the NHS ester intermediate and the efficiency of the subsequent labeling reaction in aqueous buffers.

Table 1: Properties of this compound and its NHS Ester Derivative

| Property | This compound | Sulfo-Cyanine7.5 NHS Ester |

| Molecular Formula | C₄₅H₄₅K₃N₂O₁₄S₄ antibodies.com | C₄₉H₄₈N₃K₃O₁₆S₄ antibodies.com |

| Molecular Weight | 1083.41 Da antibodies.com | 1180.47 Da antibodies.com |

| Excitation Max (λex) | ~778 nm antibodies.com | ~778 nm antibodies.com |

| Emission Max (λem) | ~797 nm antibodies.com | ~797 nm antibodies.com |

| Extinction Coefficient | 222,000 M⁻¹cm⁻¹ antibodies.com | 222,000 M⁻¹cm⁻¹ antibodies.com |

| Solubility | Good in water, DMF, DMSO antibodies.com | Good in water, DMF, DMSO antibodies.com |

| Reactive Group | Carboxylic Acid (COOH) | N-Hydroxysuccinimide Ester |

| Reacts With | Primary Amines (after activation) | Primary Amines |

Data sourced from publicly available supplier specifications.

Alternatively, the carboxylic acid can be coupled directly to an amine in a one-pot reaction using a carbodiimide coupling agent. wikipedia.org Carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC) are known as "zero-length" crosslinkers because no part of the molecule becomes part of the final amide bond. thermofisher.com

The reaction mechanism involves the activation of the carboxyl group by the carbodiimide to form a highly reactive O-acylisourea intermediate. thermofisher.comnih.gov This intermediate is unstable in water but can react with a primary amine to form the desired amide bond, releasing a soluble urea (B33335) derivative as a byproduct. thermofisher.com The efficiency of EDC-mediated coupling can be significantly enhanced by the addition of Sulfo-NHS, which converts the O-acylisourea to a more stable amine-reactive Sulfo-NHS ester intermediate, increasing the yield of the final conjugate. thermofisher.com

Other coupling reagents, such as O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium-hexafluorophosphate (HATU), are also used. In one documented synthesis, Sulfo-Cyanine7 carboxylic acid was pre-activated with HATU before being conjugated to an amine-containing molecule, demonstrating the utility of uronium-based coupling agents for these fluorophores. nih.gov

Table 2: Common Coupling Agents for Carboxylic Acid Activation

| Coupling Agent | Acronym | Key Feature | Byproduct Removal |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC, EDAC | Water-soluble carbodiimide. thermofisher.cominterchim.fr | Water-soluble urea byproduct is easily removed by aqueous extraction. interchim.fr |

| N,N'-Dicyclohexylcarbodiimide | DCC | Water-insoluble; used in organic synthesis (e.g., NHS ester prep). thermofisher.com | Insoluble dicyclohexylurea byproduct removed by filtration. wikipedia.org |

| O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium-hexafluorophosphate | HATU | High-efficiency uronium salt coupling agent; reduces side reactions. nih.gov | Water-soluble byproducts. |

Synthesis of this compound Derivatives

The carboxylic acid moiety of Sulfo-Cyanine7.5 serves as a versatile handle for the synthesis of several important derivatives, enabling its conjugation to a wide array of biomolecules.

Maleimide (B117702) Conjugates

Sulfo-Cyanine7.5 maleimide is a derivative designed for the specific labeling of thiol (-SH) groups present in proteins and peptides. lumiprobe.com The maleimide group readily reacts with sulfhydryl groups to form stable thioether bonds. This targeted conjugation is a cornerstone of creating fluorescently labeled proteins and peptides for various research applications. medchemexpress.com The high hydrophilicity of the sulfo- version of the dye ensures that the resulting bioconjugates remain soluble in aqueous environments. lumiprobe.com

Alkyne Conjugates for Click Chemistry

For applications requiring high specificity and efficiency, Sulfo-Cyanine7.5 can be functionalized with a terminal alkyne group. This alkyne derivative is specifically designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". lumiprobe.cominterchim.fr This reaction forms a stable triazole linkage between the dye and an azide-modified biomolecule. interchim.fr The biocompatibility and high yield of click chemistry make it an ideal method for labeling sensitive biological molecules in complex environments. interchim.fr Sulfo-Cyanine7.5 alkyne is particularly useful for in vivo imaging due to its hydrophilic nature and improved quantum yield. lumiprobe.com

Amine Conjugates

Sulfo-Cyanine7.5 can also be synthesized with a terminal primary amine group. lumiprobe.combroadpharm.com This amine derivative is reactive towards various electrophilic reagents, most notably activated esters such as N-hydroxysuccinimide (NHS) esters. lumiprobe.combroadpharm.com The reaction between the amine-functionalized dye and an NHS ester-activated molecule results in the formation of a stable amide bond. broadpharm.com This straightforward conjugation chemistry is widely used for labeling proteins, antibodies, and other molecules containing activated carboxylic acids. lumiprobe.combroadpharm.com

Dicarboxylic Acid Derivatives for Bifunctional Applications

A dicarboxylic acid derivative of Sulfo-Cyanine7.5 is also available, featuring two carboxylic acid (COOH) groups. lumiprobe.comlumiprobe.com This bifunctional nature allows the dye to act as a cross-linker, enabling the construction of more complex bioconjugates. lumiprobe.comlumiprobe.com The carboxylic acid groups can be activated, for instance, through carbodiimide chemistry, to react with amine-containing molecules. lumiprobe.com This makes the dicarboxylic acid derivative a valuable tool for creating probes with dual functionality or for assembling larger molecular constructs incorporating a near-infrared fluorophore. lumiprobe.com

Considerations for Scalable Production and Purity in Research Environments

For research applications, the scalable production and purity of this compound and its derivatives are of paramount importance. Commercial suppliers typically provide these compounds with a purity of 95% or higher, as determined by methods such as ¹H NMR and HPLC-MS. lumiprobe.comantibodies.com

For laboratory-scale applications, these dyes are generally stored at -20°C in the dark to prevent degradation. lumiprobe.comlumiprobe.comlumiprobe.comlumiprobe.com They can be transported at room temperature for short periods, typically up to three weeks, without significant loss of quality. lumiprobe.comlumiprobe.comlumiprobe.com It is also recommended to desiccate the compounds to prevent moisture-induced degradation. lumiprobe.comlumiprobe.com The dyes are generally soluble in water, as well as in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). broadpharm.comlumiprobe.comlumiprobe.com

When preparing bioconjugates, purification of the final product is a critical step to remove any unreacted dye. A common method for purifying dye-protein conjugates is size-exclusion chromatography, for example, using a Sephadex G-25 column. medchemexpress.com This separates the larger labeled protein from the smaller, unconjugated dye molecules. medchemexpress.com

Photophysical Characteristics and Their Impact on Research Applications

Near-Infrared Emission Profile and Deep Tissue Penetration Capabilities in Imaging

Sulfo-Cyanine7.5 carboxylic acid exhibits a distinct near-infrared (NIR) emission profile, with an emission maximum typically around 808 nm and an absorption maximum at approximately 788 nm. axispharm.com This places its fluorescence squarely within the NIR window, a region of the electromagnetic spectrum (roughly 700-950 nm) where biological tissues are most transparent. nih.govbiotium.com Light in this range experiences significantly reduced absorption by endogenous chromophores such as hemoglobin and melanin, as well as lower scattering compared to visible light. biotium.comstanford.edu

This characteristic is of paramount importance for deep tissue imaging. The reduced attenuation of both the excitation and emission light allows for greater penetration depth, enabling researchers to visualize structures and processes deep within living organisms with improved signal-to-noise ratios. biotium.com Consequently, this compound is an ideal candidate for non-invasive in vivo imaging studies, facilitating the visualization of subcutaneous tumors, vasculature, and other deep-seated biological targets. nih.govbiotium.com The ability to penetrate tissue to a greater depth overcomes a significant limitation of traditional fluorescence imaging, which is often restricted to superficial tissues. stanford.edu

Quantum Yield Enhancement via Rigidized Molecular Design

A key feature of this compound is its enhanced fluorescence quantum yield, a measure of the efficiency of the fluorescence process. This enhancement is largely attributed to its rigidized molecular design. lumiprobe.comlabscoop.combroadpharm.com Unlike more flexible cyanine (B1664457) dyes, such as Indocyanine Green (ICG), Sulfo-Cyanine7.5 incorporates a rigid trimethine linker in its structure. lumiprobe.comlabscoop.com

This structural rigidity limits non-radiative decay pathways, such as internal conversion and isomerization, which compete with fluorescence. In flexible dyes, the molecule can readily dissipate absorbed energy through molecular vibrations and rotations. By restricting these movements, the rigidized structure of Sulfo-Cyanine7.5 increases the probability that an excited molecule will relax by emitting a photon, thus leading to a higher quantum yield and brighter fluorescence. lumiprobe.comlabscoop.com This makes the dye particularly useful for applications where high sensitivity is required.

Molar Extinction Coefficient and Fluorescence Brightness in Research Assays

The fluorescence brightness of a dye is a product of its molar extinction coefficient and its fluorescence quantum yield. This compound possesses a very high molar extinction coefficient, a measure of how strongly it absorbs light at a particular wavelength. lumiprobe.com This high absorptivity, combined with its enhanced quantum yield, results in a particularly bright fluorescent probe.

Photostability Considerations in Long-Term Imaging and Sensing Studies

Photostability, the ability of a fluorophore to resist photodegradation or photobleaching upon exposure to excitation light, is a critical parameter for long-term imaging and sensing studies. While cyanine dyes, in general, can be susceptible to photobleaching, Sulfo-Cyanine7.5 is noted for its relatively high photostability. axispharm.comaxispharm.com This robustness allows for repeated or prolonged imaging sessions without significant loss of fluorescence signal, which is essential for tracking dynamic biological processes over time.

The photobleaching of cyanine dyes often involves their excited triplet state, which can lead to the formation of reactive oxygen species that damage the fluorophore. researchgate.net Strategies to improve the photostability of cyanine dyes often focus on minimizing the population of this triplet state. researchgate.netnih.gov The inherent structural features of Sulfo-Cyanine7.5 contribute to its enhanced photostability, making it a reliable tool for demanding fluorescence imaging applications. axispharm.comaxispharm.com

Impact of Sulfonate Groups on Hydrophilicity and Aqueous Performance in Biological Systems

The presence of sulfonate groups in the molecular structure of this compound has a profound impact on its properties and performance in biological systems. axispharm.comaxispharm.com These highly polar, negatively charged groups impart excellent water solubility to the dye. axispharm.comlumiprobe.com This is a crucial feature for biological applications, as it allows the dye to be used in aqueous buffers without the need for organic co-solvents, which can be toxic to cells and perturb biological systems.

Advanced Bioconjugation and Molecular Labeling Strategies

Covalent Attachment to Biomolecules for Spatiotemporal Tracking.lumiprobe.combroadpharm.comlumiprobe.com

The ability to covalently link Sulfo-Cyanine7.5 carboxylic acid to biomolecules is fundamental to its utility in spatiotemporal tracking. The carboxylic acid moiety serves as a reactive handle for forming stable amide bonds with primary amine groups present on biomolecules. broadpharm.com This process typically involves the use of carbodiimides, such as EDC, to activate the carboxylic acid for reaction with amines. researchgate.net This covalent linkage ensures that the fluorescent label remains attached to the target molecule, allowing for its visualization and tracking within complex biological systems.

Protein Labeling Methodologies (e.g., Antibodies, Peptides).lumiprobe.combroadpharm.comaxispharm.comresearchgate.net

This compound is extensively used for labeling proteins, including antibodies and peptides. broadpharm.comaxispharm.com The primary amino groups on proteins, predominantly the ε-amino groups of lysine (B10760008) residues, are the main targets for conjugation. genelink.com This labeling enables researchers to track the localization, movement, and interactions of specific proteins within cells and tissues. For instance, labeled antibodies can be used as highly specific probes in immunoassays and fluorescence microscopy to identify and quantify target antigens.

The process of labeling proteins with this compound often involves a pre-activation step. The carboxylic acid on the dye is activated, commonly with a carbodiimide (B86325), to form an amine-reactive intermediate. researchgate.net This activated dye is then introduced to the protein solution under controlled conditions to facilitate the formation of a stable amide bond. broadpharm.com

Nucleic Acid Labeling Approaches.lumiprobe.comaxispharm.com

In addition to proteins, this compound is also employed in the labeling of nucleic acids. axispharm.com To achieve this, the nucleic acid is typically modified to incorporate a primary amine group. This can be done at the 5' or 3' terminus or internally using an amino-modified nucleotide. genelink.com Once the amine functionality is introduced, the same carbodiimide-mediated coupling chemistry used for protein labeling can be applied to attach the dye to the nucleic acid. researchgate.netgenelink.com This enables the visualization of DNA and RNA for applications such as in situ hybridization and gene expression analysis.

Optimization of Conjugation Parameters in Aqueous Media.broadpharm.com

The efficiency and specificity of the conjugation reaction between this compound and biomolecules are highly dependent on the reaction conditions. Careful optimization of parameters such as pH and temperature is crucial for maximizing labeling efficiency while preserving the biological activity of the molecule being labeled. broadpharm.com

pH Control for Primary Amine Reactivity.broadpharm.com

The pH of the reaction medium plays a critical role in the conjugation process. For the efficient reaction between an activated carboxylic acid and a primary amine, a slightly alkaline pH is generally preferred. A pH range of 8.3-8.5 is often cited as optimal for the modification of primary amines on proteins. interchim.fr At this pH, the primary amines are sufficiently deprotonated and thus more nucleophilic, leading to a higher reaction yield. Conversely, at pH values lower than 8.0, the labeling efficiency can be significantly reduced. researchgate.net However, the activation of the carboxylic acid itself with carbodiimides is often more efficient at a lower pH, typically between 4.5 and 4.75. researchgate.net Therefore, a two-step process or careful pH management is often necessary for optimal results.

Temperature Regulation to Maintain Biomolecule Integrity.broadpharm.com

Temperature is another critical parameter that must be controlled during the conjugation reaction. While elevated temperatures can increase reaction rates, they can also lead to the denaturation and loss of function of sensitive biomolecules like proteins and nucleic acids. researchgate.net Therefore, labeling reactions are typically carried out at room temperature or even at 4°C to ensure that the integrity of the biomolecule is maintained. labscoop.com Incubation times are adjusted accordingly to achieve sufficient labeling. For example, a typical labeling reaction might be incubated at room temperature for 60 minutes with gentle mixing. researchgate.net

Development of Targeted Molecular Probes and Biosensors.lumiprobe.comaxispharm.com

The conjugation of this compound to specific targeting moieties, such as antibodies or peptides, allows for the creation of targeted molecular probes. axispharm.com These probes can be designed to bind to specific cellular receptors or biomarkers, enabling the visualization and study of these targets in living systems. aatbio.com For example, a probe consisting of Sulfo-Cyanine7.5 conjugated to a peptide that binds to a cancer-specific receptor can be used for in vivo optical imaging of tumors.

Furthermore, the fluorescent properties of Sulfo-Cyanine7.5, which are sensitive to its local environment, can be harnessed to develop biosensors. Changes in fluorescence intensity or lifetime upon binding of the probe to its target can provide quantitative information about the presence and concentration of the target molecule. axispharm.com This makes this compound a valuable component in the design of advanced diagnostic and research tools.

| Property | Value | Source |

| Molecular Formula | C45H45K3N2O14S4 | lumiprobe.combroadpharm.comlunanano.ca |

| Molecular Weight | 1083.41 g/mol | lumiprobe.comlabscoop.combroadpharm.com |

| Excitation Maximum | 778 nm | lumiprobe.comlabscoop.combroadpharm.com |

| Emission Maximum | 797 nm | lumiprobe.comlabscoop.combroadpharm.com |

| Extinction Coefficient | 222,000 M⁻¹cm⁻¹ | lumiprobe.comlabscoop.combroadpharm.com |

| Fluorescence Quantum Yield | 0.21 | lumiprobe.combroadpharm.com |

| Solubility | Good in water, DMF, and DMSO | lumiprobe.comlabscoop.combroadpharm.com |

Receptor-Mediated Targeting Strategies

Heptamethine cyanine (B1664457) dyes (HMCDs), a class to which Sulfo-Cyanine7.5 belongs, have demonstrated a notable capacity for tumor targeting. nih.govacs.org This targeting ability is largely attributed to their uptake by specific organic anion-transporting polypeptides (OATPs) that are overexpressed in cancerous tissues. acs.orgnih.gov This inherent tumor selectivity has spurred investigations into their use as drug delivery systems. nih.govacs.org

The mechanism of uptake for some cyanine-7 dyes in tumor tissue is linked to organic anion transporter proteins (OATPs). nih.gov While this accounts for short-term accumulation, long-term retention within tumors is thought to be facilitated by the formation of adducts with albumin. acs.org Additionally, some cyanine dyes exhibit selectivity for specific organelles, such as mitochondria and lysosomes. acs.org For instance, cyanine dyes Cy3 and Cy5 have been utilized as vectors to target and deliver therapeutic cargoes to the mitochondria of cancer cells. rsc.org This targeted delivery can significantly enhance the cytotoxicity of the conjugated drug. rsc.org

Ligand-Directed Delivery Systems

The carboxylic acid group on Sulfo-Cyanine7.5 allows for its conjugation to various biomolecules, creating targeted delivery systems. broadpharm.comlumiprobe.com This is typically achieved by activating the carboxylic acid using carbodiimide chemistry, which then allows it to react with primary amines on proteins, antibodies, or other molecules. axispharm.comlumiprobe.com This covalent attachment enables the delivery of the fluorescent dye to specific sites in a biological system, guided by the ligand's binding affinity.

For example, heptamethine cyanine dyes have been conjugated to chemotherapeutic agents to enhance their delivery to brain tumors. nih.gov These dye-drug conjugates have the potential to overcome the blood-brain barrier and improve the retention time of the drug in the tumor tissue, thereby minimizing systemic side effects. nih.gov The tumor-targeting properties of the cyanine dye act as a delivery vector for the attached therapeutic agent. nih.govacs.org

Enzymatic Reaction-Based Fluorescence Modulation

Horseradish Peroxidase (HRP)-Catalyzed Oxidation Mechanisms

Horseradish peroxidase (HRP) is an enzyme that catalyzes the oxidation of a wide range of substrates in the presence of hydrogen peroxide (H₂O₂). acs.orgnih.govresearchgate.net Sulfo-cyanine 7 (S7), a dye structurally similar to Sulfo-Cyanine7.5, has been identified as a near-infrared substrate for HRP. acs.orgnih.govresearchgate.net The enzymatic oxidation of S7 by HRP leads to a loss of its fluorescence in a manner dependent on the concentration of H₂O₂. acs.orgnih.govresearchgate.net

The catalytic cycle of HRP involves a central heme group. acs.orgresearchgate.net H₂O₂ oxidizes the heme group in a two-electron oxidation reaction, forming an oxidized enzyme intermediate known as compound I. acs.orgresearchgate.net The reducing substrate, in this case, the cyanine dye, then donates an electron to compound I, leading to the formation of a radical product and compound II. acs.orgresearchgate.net

The proposed mechanism for the HRP-catalyzed oxidation of S7 involves an initial one-electron oxidation, which forms the radical cation of S7 (S7•+). acs.org This is followed by a disproportionation reaction where two S7•+ radicals react. acs.org This reaction regenerates one molecule of the original S7 substrate and produces a double oxidized, non-fluorescent product (S7²⁺). acs.org This mechanism is similar to that observed for other HRP substrates like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). nih.gov

Insights into Non-Fluorescent Product Formation

The oxidation of Sulfo-cyanine 7 by the HRP/H₂O₂ system results in the formation of non-near-infrared fluorescent species. nih.gov The key step leading to the loss of fluorescence is the disproportionation of the S7•+ radical. acs.org This reaction yields a di-oxidized product, S7²⁺, which does not exhibit the fluorescence characteristic of the parent dye. acs.org

The formation of non-fluorescent products upon oxidation is a known phenomenon for various cyanine dyes. In some cases, this process can be reversible. For certain red carbocyanine dyes, illumination with red light in the presence of a primary thiol can lead to the formation of a non-fluorescent thiol-dye adduct, effectively switching the dye to a "dark state". acs.org This dark state can, in some instances, be reverted to the fluorescent state by illumination with UV light. acs.org This process of photoswitching is attributed to the covalent attachment of the thiol to the polymethine bridge of the cyanine dye, which disrupts the conjugated π-electron system responsible for its fluorescence. acs.org

In the context of HRP-catalyzed oxidation, the formation of the non-fluorescent S7²⁺ appears to be the primary mechanism for the observed fluorescence loss. acs.org

Applications in Preclinical Research and Advanced Imaging Modalities

The near-infrared window, where Sulfo-Cyanine7.5 carboxylic acid operates, offers significant advantages for biological imaging, including deeper tissue penetration and reduced background autofluorescence from endogenous molecules. axispharm.comaxispharm.com These characteristics make it a powerful tool for non-invasive imaging in living organisms.

In Vivo Fluorescence Imaging Methodologies

This compound is extensively utilized in in vivo fluorescence imaging due to its exceptional optical properties. Its high quantum yield, a measure of its fluorescence efficiency, results in bright signals that are easily detectable against the low background noise of biological tissues in the NIR spectrum. axispharm.combroadpharm.comlumiprobe.com The dye's structure, which is similar to indocyanine green (ICG) but features a rigid trimethine linker, contributes to this enhanced quantum yield. antibodies.combroadpharm.comlumiprobe.com This structural modification improves its performance for near-infrared imaging applications. antibodies.com

Deep Tissue Imaging Protocols and Performance

The NIR excitation and emission wavelengths of this compound allow for the visualization of structures deep within tissues, a significant advantage over dyes that fluoresce in the visible range. axispharm.comaxispharm.com This capability is crucial for preclinical studies involving small animal models, where non-invasive monitoring of internal organs and disease progression is paramount. The sulfonate groups incorporated into the dye's structure enhance its water solubility, making it well-suited for use in aqueous biological environments and preventing aggregation, which can quench fluorescence. axispharm.cominvivochem.comnih.gov

Monitoring Labeled Molecules in Preclinical Models

The carboxylic acid group on the Sulfo-Cyanine7.5 molecule provides a convenient handle for covalent attachment to a wide array of biomolecules, including proteins, antibodies, peptides, and nucleic acids. axispharm.cominvivochem.com This bioconjugation capability allows researchers to track the biodistribution, pharmacokinetics, and target engagement of these labeled molecules in real-time within preclinical models. invivochem.com For instance, by conjugating this compound to a specific antibody, researchers can monitor the antibody's accumulation at a tumor site, providing valuable insights into the efficacy of targeted therapies.

Tumor Localization and Receptor-Mediated Uptake Studies

A significant area of application for this compound is in cancer research, particularly for tumor localization. Near-infrared dyes, including those in the cyanine-7 family, have demonstrated a propensity to accumulate in various types of solid tumors. nih.gov This accumulation can be further enhanced by conjugating the dye to targeting moieties that bind to specific receptors overexpressed on cancer cells. nih.gov

Studies have explored the mechanisms of uptake for tumor-seeking cyanine (B1664457) dyes, with evidence suggesting the involvement of organic anion transporter proteins (OATPs) in their short-term accumulation. nih.gov The persistent fluorescence observed in tumors over several days, despite a relatively short serum half-life, indicates complex long-term retention mechanisms that are a subject of ongoing investigation. nih.gov This inherent tumor-homing property, combined with its excellent imaging characteristics, makes this compound a valuable tool for identifying tumor margins and understanding receptor-mediated uptake processes in preclinical cancer models.

High-Resolution In Vitro Imaging Techniques

In addition to its in vivo applications, this compound is a versatile reagent for a range of high-resolution in vitro imaging techniques.

Fluorescence Microscopy for Subcellular and Cellular Imaging

In fluorescence microscopy, this compound provides high-resolution imaging of cellular and subcellular structures. axispharm.com Its bright fluorescence and high photostability allow for detailed visualization and long-term imaging experiments with minimal signal degradation. axispharm.comaxispharm.com Researchers can use Sulfo-Cyanine7.5-labeled probes to investigate the localization of specific proteins within cells, study dynamic cellular processes, and gain insights into the molecular mechanisms of disease.

Flow Cytometry for Cell Population Analysis and Sorting

Flow cytometry is a powerful technique for analyzing and sorting large populations of cells. This compound offers distinct and bright signals in the far-red channel of flow cytometers, enabling precise identification and quantification of specific cell populations. axispharm.comaxispharm.com When conjugated to antibodies or other cell-surface markers, it allows for the high-throughput analysis of heterogeneous cell samples and the isolation of rare cell populations for further study.

| Property | Value | Source |

| Absorption Maximum | ~778 - 788 nm | axispharm.comantibodies.com |

| Emission Maximum | ~797 - 808 nm | axispharm.comantibodies.com |

| Stokes Shift | ~20 nm | axispharm.com |

| Molar Extinction Coefficient | 222,000 M⁻¹cm⁻¹ | antibodies.comlumiprobe.com |

| Fluorescence Quantum Yield | 0.21 | broadpharm.comlumiprobe.com |

| Molecular Formula | C₄₅H₄₅K₃N₂O₁₄S₄ | antibodies.comlumiprobe.com |

| Molecular Weight | 1083.41 g/mol | antibodies.comlumiprobe.com |

| Solubility | Good in water, DMF, and DMSO | antibodies.comlumiprobe.com |

Hybrid Imaging Agent Development and Multimodality Approaches

The development of hybrid imaging agents represents a significant advancement in preclinical research, enabling the acquisition of complementary data from multiple imaging modalities using a single molecular probe. This compound, with its favorable near-infrared (NIR) fluorescence properties, is a valuable component in the design of such agents. These multimodal approaches often combine the high sensitivity of nuclear imaging techniques with the high resolution of optical imaging.

Integration with Radiotracers for Multimodal Imaging (e.g., PET-Optical)

The integration of this compound with radiotracers has been explored to create dual-modality probes for positron emission tomography (PET) and optical imaging. This approach leverages the deep tissue penetration and quantitative nature of PET with the high-resolution, real-time capabilities of fluorescence imaging.

In a proof-of-concept study, a similar heptamethine indocyanine-based fluorophore, Sulfo-Cyanine7 carboxylic acid, was utilized in the development of targeted hybrid imaging agents. nih.gov The carboxylic acid group of the cyanine dye allows for its conjugation to a chelator scaffold, which can then be radiolabeled with a positron-emitting radionuclide like gallium-68 (B1239309) (⁶⁸Ga). nih.gov

One research effort focused on developing divalent hybrid imaging bioconjugates using Fusarinine (B1175079) C (FSC) as a scaffold. nih.gov The Sulfo-Cyanine7 carboxylic acid was activated and conjugated to the FSC chelator. nih.gov The resulting dual-modality imaging agents, such as [⁶⁸Ga]Sulfo-Cy7-FSC-RGD, demonstrated the potential for this approach. nih.gov Static PET images of mice bearing tumors showed that these hybrid probes could visualize the tumor, and optical imaging provided complementary information on tracer accumulation. nih.gov

The following table summarizes the key components and findings in the development of a PET-optical hybrid imaging agent using a Sulfo-Cyanine7-based conjugate.

| Component/Parameter | Description | Finding |

| Fluorophore | Sulfo-Cyanine7 carboxylic acid | Considered a suitable optical signaling moiety due to its NIR excitation/emission, high quantum yield, stability, and water solubility. nih.gov |

| Radiotracer | Gallium-68 (⁶⁸Ga) | A positron-emitting radionuclide used for PET imaging. |

| Chelator Scaffold | Fusarinine C (FSC) | Used to link the fluorophore and the targeting vector, and to chelate the radiotracer. |

| Targeting Vector | RGD peptide | Targets integrins, which are often overexpressed in tumors. |

| Imaging Modalities | PET/CT and Optical Imaging | Provided complementary data on tumor visualization and tracer biodistribution. nih.gov |

| In Vivo Performance | [⁶⁸Ga]Sulfo-Cy7-FSC-RGD | Showed highly specific receptor uptake and clear tumor visualization in PET images. nih.gov Optical imaging showed high tumor contrast at later time points. nih.gov |

Chemo-sensing Applications for Ion Detection (e.g., Cu²⁺, Fe³⁺)

Research into the application of this compound as a chemosensor for the detection of metal ions such as copper (Cu²⁺) and iron (Fe³⁺) is an area of interest. The interaction between the cyanine dye structure and specific metal ions can potentially lead to changes in its photophysical properties, such as a colorimetric response or fluorescence quenching, which can be harnessed for detection purposes.

While studies have demonstrated the potential of other sulfo-cyanine derivatives, such as sulfo-Cy5 carboxylic acid, to act as colorimetric chemosensors for Cu²⁺ and Fe³⁺, specific research findings detailing the use of this compound for this purpose were not available in the searched literature. researchgate.netmdpi.com The principle relies on the coordination of the metal ion with the cyanine dye, causing a noticeable change in the absorption spectrum. researchgate.net For sulfo-Cy5, this resulted in a distinct color change from blue to colorless in the presence of these ions. researchgate.netmdpi.com

Further investigation is required to determine if this compound exhibits similar selective sensing capabilities for Cu²⁺, Fe³⁺, or other metal ions.

Spectroscopic Characterization and Mechanistic Investigations

UV-Vis Absorption and Fluorescence Spectroscopic Analysis of Sulfo-Cyanine7.5 Carboxylic Acid and Its Conjugates

This compound is a water-soluble, near-infrared (NIR) fluorescent dye with significant applications in biomedical imaging and diagnostics. lumiprobe.comlumiprobe.com Its spectroscopic properties are central to its utility, characterized by absorption and emission in the NIR region, which allows for deep tissue penetration and minimal background autofluorescence. axispharm.com The dye's structure is analogous to indocyanine green (ICG) but incorporates a rigid trimethine linker, which enhances its fluorescence quantum yield. lumiprobe.comantibodies.com

The UV-Vis absorption spectrum of this compound exhibits a maximum absorption wavelength (λmax) typically around 778-788 nm. axispharm.comantibodies.com The molar extinction coefficient at this peak is notably high, in the range of 222,000 to 223,000 M⁻¹cm⁻¹, indicating strong light-absorbing capabilities. antibodies.comlumiprobe.com Following excitation, the dye fluoresces with an emission maximum (λem) at approximately 797-808 nm. axispharm.comantibodies.com The difference between the absorption and emission maxima, known as the Stokes shift, is relatively small, around 20 nm. axispharm.com

The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, has been reported to be approximately 0.21. lunanano.ca This high quantum yield contributes to the brightness of its fluorescence signal. axispharm.com The presence of four sulfo groups enhances the dye's hydrophilicity and water solubility. lumiprobe.comlunanano.ca

When conjugated to biomolecules, such as proteins or peptides, the spectroscopic properties of Sulfo-Cyanine7.5 can be influenced by the local environment. For instance, a study involving the conjugation of Sulfo-Cyanine7 to a fusarinine (B1175079) C (FSC)-based scaffold for pretargeting applications noted that the resulting conjugate exhibited high lipophilicity, which affected its in vivo biodistribution. nih.gov The specific absorption and emission characteristics of such conjugates are critical for their application in targeted imaging.

Table 1: Spectroscopic Properties of this compound

| Property | Value |

| Maximum Absorption Wavelength (λmax) | 778 - 788 nm axispharm.comantibodies.com |

| Molar Extinction Coefficient (ε) | 222,000 - 223,000 M⁻¹cm⁻¹ antibodies.comlumiprobe.com |

| Maximum Emission Wavelength (λem) | 797 - 808 nm axispharm.comantibodies.com |

| Stokes Shift | ~20 nm axispharm.com |

| Fluorescence Quantum Yield (ΦF) | 0.21 lunanano.ca |

Fluorescence Correlation Spectroscopy (FCS) for Molecular Dynamics

Fluorescence Correlation Spectroscopy (FCS) is a powerful technique used to study the dynamics of fluorescently labeled molecules at the single-molecule level. setabiomedicals.com It measures fluctuations in fluorescence intensity as molecules diffuse through a tiny, precisely defined confocal volume. setabiomedicals.comnih.gov By analyzing the correlation of these fluctuations over time, FCS can provide quantitative information on molecular concentration, diffusion coefficients, and interaction kinetics. setabiomedicals.comnih.gov

While specific FCS studies focusing solely on this compound are not extensively detailed in the provided search results, the principles of FCS are broadly applicable to this and other cyanine (B1664457) dyes. Given its high fluorescence quantum yield and photostability, Sulfo-Cyanine7.5 is a suitable candidate for FCS-based investigations. axispharm.com Such studies would enable researchers to probe the mobility and binding of Sulfo-Cyanine7.5-labeled biomolecules in complex biological systems, such as cell membranes or intracellular compartments. nih.gov

For example, FCS has been successfully employed to study the mechanism of muscle contraction using a spectrally similar red-excitable dye, SeTau-647. setabiomedicals.com In those experiments, the diffusion coefficient and correlation time of the labeled protein were determined, providing insights into its molecular motion. setabiomedicals.com Similar applications using Sulfo-Cyanine7.5 could elucidate the dynamics of various biological processes, including protein-protein interactions and drug delivery.

Fluorescence Lifetime Measurements in Diverse Biological Environments

The fluorescence lifetime, the average time a molecule remains in its excited state before returning to the ground state, is another critical parameter that is sensitive to the fluorophore's local environment. This makes fluorescence lifetime measurements a valuable tool for probing molecular interactions and environmental conditions in biological settings.

Changes in the fluorescence lifetime of a cyanine dye like Sulfo-Cyanine7.5 can indicate alterations in factors such as solvent polarity, ion concentration, pH, and binding to macromolecules. For instance, the fluorescence lifetime of a dye can be quenched (shortened) or enhanced (lengthened) upon interaction with other molecules.

Investigation of Fluorescence Quenching and Activation Mechanisms

Fluorescence quenching is a process that decreases the fluorescence intensity of a given substance. nih.gov It can occur through various mechanisms, including collisional (dynamic) quenching and the formation of a non-fluorescent complex (static quenching). nih.gov The quenching of a fluorophore's emission can be triggered by its interaction with other molecules, often referred to as quenchers. nih.gov

The fluorescence of cyanine dyes can be quenched by certain amino acids, a phenomenon that can be exploited to report on protein conformational changes. nih.gov For example, studies on Alexa Fluor dyes have shown that amino acids like tryptophan and methionine can act as quenchers through photoinduced electron transfer (PET). nih.gov This process involves the transfer of an electron from the excited fluorophore to the quencher or vice versa, leading to a non-radiative decay to the ground state. nih.gov

Conversely, fluorescence activation refers to a process where a previously quenched or non-fluorescent molecule becomes fluorescent. This "turn-on" mechanism is highly desirable for developing activatable probes that only fluoresce upon interaction with a specific target, thereby improving the signal-to-noise ratio in imaging applications. While specific examples of quenching and activation mechanisms for this compound are not detailed in the search results, the general principles observed with other cyanine dyes are applicable. The carboxylic acid group on Sulfo-Cyanine7.5 allows for its conjugation to various molecules, enabling the design of probes whose fluorescence might be quenched in their initial state and activated upon enzymatic cleavage or binding to a target analyte.

Elucidation of Degradation Pathways and Photobleaching Resistance in Research Settings

Photostability, or the resistance to photobleaching (irreversible photodegradation), is a crucial characteristic for any fluorescent dye used in imaging, particularly for applications requiring prolonged or intense light exposure. axispharm.com Sulfo-Cyanine7.5 is generally described as having high photostability, which makes it a reliable tool for various research applications, including in vivo imaging and fluorescence microscopy. axispharm.com

The degradation of cyanine dyes can occur through several pathways, often involving reaction with reactive oxygen species (ROS) generated during the fluorescence process. The specific chemical structure of the dye, including the polymethine chain and the nature of its substituents, plays a significant role in its photostability. The rigid trimethine linker in Sulfo-Cyanine7.5 is a structural feature that contributes to its enhanced fluorescence quantum yield and likely its photostability as well. lumiprobe.comantibodies.com

While detailed mechanistic studies on the specific degradation pathways of this compound are not provided in the search results, the general understanding is that maintaining an oxygen-depleted environment and minimizing the excitation light intensity can help to reduce photobleaching. The intrinsic photostability of Sulfo-Cyanine7.5, however, makes it a more robust choice compared to some other fluorescent dyes for demanding imaging experiments. axispharm.com

Future Directions and Emerging Research Avenues

Novel Derivatives and Structural Modifications for Enhanced Performance

The core structure of Sulfo-Cyanine7.5 carboxylic acid is a scaffold ripe for modification to enhance its performance characteristics. A key area of research is the development of novel derivatives with improved quantum yields, photostability, and tailored functionalities.

One promising strategy involves the deuteration of the cyanine (B1664457) scaffold. Replacing carbon-hydrogen (C-H) bonds with stronger carbon-deuterium (C-D) bonds has been shown to suppress non-radiative decay processes, leading to enhanced fluorescence quantum yields and longer-lived singlet excited states. rsc.org This approach could significantly increase the brightness of Sulfo-Cyanine7.5, enabling more sensitive detection in various applications.

Furthermore, structural modifications to the polymethine bridge and the heterocyclic systems can fine-tune the dye's spectral properties. mdpi.com For instance, introducing electron-donating or electron-withdrawing groups can shift the absorption and emission maxima, allowing for the development of a palette of NIR probes for multiplexed imaging. rsc.org The rigidity of the trimethylene bridge in the existing structure already contributes to a higher quantum yield compared to more flexible dyes like Indocyanine Green (ICG). lumiprobe.comantibodies.com Future derivatives may explore even more rigidified structures to further minimize non-radiative decay pathways, such as those involving intramolecular torsion in the excited state. mdpi.com

The introduction of different reactive groups is another critical avenue for creating novel derivatives. While the carboxylic acid group allows for conjugation to primary amines, derivatives such as NHS esters, maleimides, alkynes, and azides have been developed for more specific and efficient bioconjugation strategies. axispharm.com These functional groups enable the covalent labeling of a wide range of biomolecules, including proteins, antibodies, and nucleic acids, with high specificity. axispharm.comaxispharm.com

Table 1: Examples of Sulfo-Cyanine7.5 Derivatives and Their Functional Groups

| Derivative Name | Functional Group | Application |

| Sulfo-Cyanine7.5 NHS ester | N-hydroxysuccinimide ester | Amine-reactive labeling |

| Sulfo-Cyanine7.5 maleimide (B117702) | Maleimide | Thiol-reactive labeling |

| Sulfo-Cyanine7.5 alkyne | Alkyne | Click chemistry |

| Sulfo-Cyanine7.5 azide | Azide | Click chemistry |

| Sulfo-Cyanine7.5 dicarboxylic acid | Two carboxylic acid groups | Cross-linking applications |

Integration with Advanced Nanomaterials for Targeted Delivery and Imaging

The conjugation of this compound to advanced nanomaterials is a rapidly emerging field with the potential to revolutionize targeted drug delivery and diagnostic imaging. Nanoparticles serve as versatile carriers that can enhance the solubility, stability, and bioavailability of the dye, while also providing a platform for targeted delivery to specific cells or tissues.

Graphene quantum dots (GQDs) are one such class of nanomaterials that have shown great promise. nih.govrsc.org Their excellent biocompatibility, tunable photoluminescence, and high surface area for drug loading make them ideal candidates for integration with Sulfo-Cyanine7.5. nih.govnih.gov The resulting GQD-dye conjugates can be used for multimodal imaging, combining the fluorescence of the dye with the unique properties of the quantum dots. nih.gov

Polymeric nanoparticles are another important platform for delivering Sulfo-Cyanine7.5. These nanoparticles can encapsulate the dye, protecting it from degradation and enabling controlled release. nih.gov By functionalizing the surface of these nanoparticles with targeting ligands, such as antibodies or peptides, researchers can direct the dye to specific cancer cells or other disease sites, thereby improving the accuracy of diagnostic imaging and the efficacy of photothermal or photodynamic therapies. nih.gov

The development of hybrid imaging agents is also a significant area of research. For instance, Sulfo-Cyanine7.5 has been incorporated into multimodal probes that also include a radiolabel for positron emission tomography (PET) imaging. nih.gov This dual-modality approach allows for both optical and nuclear imaging, providing complementary information for a more comprehensive diagnosis.

Expansion into Other Biological Sensing and Diagnostic Applications

While this compound is well-established for in vivo imaging, its application is expanding into a broader range of biological sensing and diagnostic assays. axispharm.comaxispharm.com Its high sensitivity and low background fluorescence in the NIR region make it an ideal component for developing novel biosensors.

Fluorogenic probes based on the Sulfo-Cyanine7.5 scaffold are being designed to "light-up" in the presence of specific biological analytes. This can be achieved by designing probes where the fluorescence is initially quenched and is restored upon interaction with the target molecule. nih.gov This strategy has been used to develop probes for detecting enzymes, reactive oxygen species, and other important biomarkers. nih.gov

The development of "smart" probes that respond to changes in their microenvironment, such as pH or polarity, is another exciting area. These probes can provide real-time information about the physiological conditions within cells and tissues. The intramolecular charge transfer (ICT) mechanism is a key principle in the design of such environmentally sensitive probes. acs.org

Furthermore, the integration of Sulfo-Cyanine7.5 into various assay formats, such as fluorescence microscopy, flow cytometry, and immunoassays, is enhancing their sensitivity and multiplexing capabilities. axispharm.comaxispharm.com In flow cytometry, the distinct spectral properties of Sulfo-Cyanine7.5 allow for its use in multi-color analysis, enabling the simultaneous detection of multiple cell populations. axispharm.comaxispharm.com

Development of High-Throughput Screening Assays Utilizing this compound

High-throughput screening (HTS) is a cornerstone of modern drug discovery, and fluorescence-based assays are a dominant technology in this field due to their high sensitivity and versatility. nih.govspringernature.com this compound and its derivatives are increasingly being utilized in the development of HTS assays for identifying new drug candidates.

The development of NIR fluorescent probes for specific biological targets, such as enzymes or receptors, allows for the creation of robust and sensitive HTS assays. nih.gov For example, a NIR fluorescent probe for butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease, has been developed using a cyanine skeleton. nih.govfigshare.com This probe enables the high-throughput screening of potential BChE inhibitors. nih.gov

The use of NIR probes like Sulfo-Cyanine7.5 in HTS offers several advantages over traditional assays that use visible-light fluorophores. The reduced background autofluorescence from biological samples in the NIR region leads to a higher signal-to-noise ratio, improving the reliability of the screening results. genelink.com

Furthermore, the development of fluorogenic probes that only become fluorescent upon binding to their target can simplify HTS workflows by eliminating the need for wash steps. nih.gov This "mix-and-measure" approach is highly amenable to automation and can significantly increase the throughput of screening campaigns.

Computational Chemistry and Molecular Modeling for Predictive Design and Optimization

Computational chemistry and molecular modeling are becoming indispensable tools for the rational design and optimization of fluorescent probes like this compound. mdpi.com These methods allow researchers to predict the photophysical properties of new dye structures before they are synthesized, saving significant time and resources.

Density functional theory (DFT) and time-dependent DFT (TDDFT) are powerful computational methods used to model the absorption and fluorescence characteristics of cyanine dyes. mdpi.com By calculating the electronic transitions of different dye structures, researchers can predict their absorption and emission maxima with a good degree of accuracy. mdpi.comnih.govacs.org This allows for the in-silico design of dyes with specific spectral properties tailored for particular applications.

Molecular dynamics (MD) simulations are used to study the behavior of cyanine dyes in different environments, such as in aqueous solution or when bound to biomolecules. rsc.orgnih.gov These simulations can provide insights into the mechanisms of fluorescence quenching, such as intramolecular torsion, and can help in the design of more rigid dyes with higher quantum yields. mdpi.com MD simulations can also be used to study the self-assembly of cyanine dyes into aggregates, which can have distinct optical properties. rsc.org

The combination of computational modeling and experimental validation creates a powerful iterative cycle for the development of new and improved fluorescent probes. nih.gov As computational methods become more accurate and accessible, they will play an increasingly important role in the future of Sulfo-Cyanine7.5 research and the development of next-generation NIR fluorescent probes. acs.orgrsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.